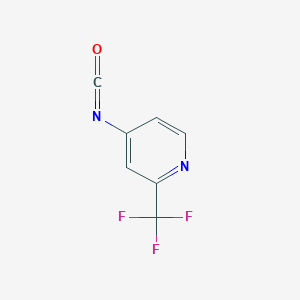

4-Isocyanato-2-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3F3N2O |

|---|---|

Molecular Weight |

188.11 g/mol |

IUPAC Name |

4-isocyanato-2-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H3F3N2O/c8-7(9,10)6-3-5(12-4-13)1-2-11-6/h1-3H |

InChI Key |

ZPIYNILPMOIKBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1N=C=O)C(F)(F)F |

Origin of Product |

United States |

Mechanistic Insights into the Reactivity of 4 Isocyanato 2 Trifluoromethyl Pyridine

Electronic Effects of the Trifluoromethyl Group on Isocyanate Electrophilicity

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, a property that profoundly enhances the electrophilic character of the adjacent isocyanate functionality in 4-isocyanato-2-(trifluoromethyl)pyridine. nih.govmdpi.com This strong inductive effect withdraws electron density from the pyridine (B92270) ring and, consequently, from the isocyanate group. As a result, the carbon atom of the isocyanate becomes more electron-deficient and thus more susceptible to attack by nucleophiles. nih.gov

The increased electrophilicity of the isocyanate is a key determinant of the compound's reactivity profile. The electron-withdrawing nature of the -CF3 group can be so pronounced that it leads to the formation of "superelectrophiles," which exhibit heightened reactivity and unique selectivity in their reactions. nih.gov This electronic activation is crucial for promoting reactions with a wide range of nucleophiles. mdpi.com

Nucleophilic Addition Pathways of the Isocyanate Functionality

The primary mode of reactivity for isocyanates is nucleophilic addition to the electrophilic carbon atom. This compound readily undergoes these reactions with various nucleophiles, leading to the formation of stable addition products.

Formation of Ureas with Amine Nucleophiles

The reaction of this compound with primary or secondary amines is a facile and common method for the synthesis of unsymmetrical ureas. wikipedia.orgcommonorganicchemistry.com In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate. This is followed by a proton transfer, typically from the amine to the nitrogen of the isocyanate, to yield the corresponding urea (B33335) derivative. wikipedia.org This reaction is generally conducted in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature and does not typically require a base. commonorganicchemistry.com

The reaction can be represented as: RNCO + R'₂NH → R'₂N(CO)NHR

This method is highly efficient for creating diaryl ureas, which are analogues of biologically active compounds like sorafenib. asianpubs.org The process of forming ureas from isocyanates is a fundamental transformation in organic synthesis. organic-chemistry.orgnih.gov

Formation of Carbamates with Hydroxyl Nucleophiles

In a similar fashion to amines, alcohols and other hydroxyl-containing compounds can act as nucleophiles, attacking the isocyanate to form carbamates, also known as urethanes. wikipedia.orgnih.govacs.org The oxygen atom of the hydroxyl group adds to the isocyanate carbon, and a subsequent proton transfer results in the carbamate (B1207046) product. wikipedia.org

The general reaction is: RN=C=O + R′OH → RNHC(O)OR′

This reaction is a cornerstone of polyurethane chemistry and is also utilized in the synthesis of various pharmaceutical and agricultural chemicals. wikipedia.orggoogle.comorganic-chemistry.org The synthesis of carbamates from isocyanates is a widely employed method due to its efficiency and the stability of the resulting carbamate linkage. nih.gov

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

While less common than nucleophilic additions, the isocyanate group of this compound can participate in cycloaddition reactions. For instance, [2+2] cycloadditions with electron-rich alkenes can lead to the formation of four-membered β-lactam rings. The trifluoromethyl group can influence the regioselectivity and stereoselectivity of these reactions. Other types of cycloadditions, such as [4+2] reactions, are also possible with suitable dienes, leading to the formation of six-membered heterocyclic systems. nih.govrsc.org

Intramolecular Cyclization Reactions and Ring-Closing Transformations

When a nucleophilic group is present in a suitable position within the same molecule, this compound derivatives can undergo intramolecular cyclization. wikipedia.org For example, if a substituent on the pyridine ring or on a group attached to the isocyanate nitrogen contains a nucleophilic moiety like an amine or hydroxyl group, an intramolecular nucleophilic attack on the isocyanate carbon can occur. This leads to the formation of cyclic ureas or carbamates, respectively. These ring-closing transformations are valuable for the synthesis of various heterocyclic compounds. wikipedia.org

Comparative Reactivity Analysis with Analogous Pyridine Isocyanates and Isothiocyanates

The presence of the trifluoromethyl group at the 2-position of the pyridine ring significantly enhances the electrophilicity of the isocyanate at the 4-position compared to unsubstituted pyridine isocyanates. nih.gov This is due to the strong electron-withdrawing inductive effect of the -CF3 group.

When comparing isocyanates to their isothiocyanate analogues, isocyanates are generally more electrophilic and reactive towards nucleophiles. The oxygen atom in the isocyanate is more electronegative than the sulfur atom in the isothiocyanate, making the isocyanate carbon more electron-deficient. Consequently, reactions of this compound with nucleophiles are typically faster and occur under milder conditions than those of the corresponding 4-isothiocyanato-2-(trifluoromethyl)pyridine. nih.gov

Reaction Kinetics and Selectivity Studies

Due to the specialized nature of this compound, publicly available, detailed kinetic and selectivity studies specifically focused on this compound are limited. However, by examining the well-established principles of isocyanate chemistry and analyzing data from structurally analogous compounds, a comprehensive understanding of its expected reactivity can be formulated. The reactivity of the isocyanate group is significantly influenced by the electronic effects of its substituents. In the case of this compound, the presence of two strong electron-withdrawing groups—the trifluoromethyl group and the pyridine ring nitrogen—is anticipated to render the isocyanate carbon exceptionally electrophilic and, therefore, highly susceptible to nucleophilic attack.

General Reactivity Principles:

The reaction of isocyanates with nucleophiles, such as alcohols or amines, typically proceeds through a nucleophilic addition mechanism. The rate of this reaction is largely dependent on the electron density of the isocyanate's carbonyl carbon and the nucleophilicity of the attacking species. Electron-withdrawing substituents on the aromatic or heterocyclic ring increase the electrophilicity of the isocyanate carbon, thereby accelerating the reaction rate. Conversely, electron-donating groups decrease the reaction rate.

The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. Similarly, the nitrogen atom within the pyridine ring exerts an electron-withdrawing inductive effect and a mesomeric effect, further delocalizing electron density away from the ring and the attached isocyanate group. This combined electronic deficit significantly enhances the reactivity of the isocyanate moiety in this compound compared to isocyanates attached to less electron-deficient ring systems, such as benzene (B151609).

Expected Reaction Kinetics:

While specific rate constants for this compound are not readily found in the literature, a qualitative and semi-quantitative comparison can be made with other aryl isocyanates. The Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives, provides a framework for predicting reactivity. The positive slope (ρ value) observed in Hammett plots for nucleophilic attacks on substituted aryl isocyanates indicates that electron-withdrawing groups accelerate the reaction. Given the strongly electron-withdrawing nature of the 2-(trifluoromethyl)pyridine (B1195222) substituent, it is expected to have a large, positive Hammett substituent constant (σ), leading to a significantly faster reaction rate compared to phenyl isocyanate.

To illustrate the expected trend in reactivity, the following table presents hypothetical relative rate constants for the reaction of various isocyanates with a generic nucleophile, highlighting the anticipated high reactivity of this compound.

Table 1: Predicted Relative Reactivity of Selected Isocyanates

| Isocyanate | Substituent Effects | Predicted Relative Rate (k_rel) |

|---|---|---|

| Phenyl Isocyanate | Reference Compound | 1 |

| 4-Nitrophenyl Isocyanate | Strong electron-withdrawing group (-NO₂) | > 10 |

| 4-Methoxyphenyl Isocyanate | Electron-donating group (-OCH₃) | < 1 |

| This compound | Strong electron-withdrawing -CF₃ and pyridine N | >> 10 |

Note: The values for this compound are qualitative predictions based on electronic effects.

Selectivity in Reactions with Polyfunctional Nucleophiles:

In reactions with nucleophiles possessing multiple reactive sites, such as amino alcohols or diamines, the selectivity of this compound is governed by the relative nucleophilicity of these sites. Generally, primary amines are more nucleophilic than secondary amines, which are in turn more nucleophilic than alcohols. Consequently, in a competitive scenario, the isocyanate group will preferentially react with the most nucleophilic functional group.

For instance, in a reaction with an amino alcohol, the formation of a urea linkage (from reaction with the amine) is expected to be significantly faster than the formation of a urethane (B1682113) linkage (from reaction with the alcohol). The high electrophilicity of the isocyanate in this compound is likely to amplify this inherent selectivity.

The table below outlines the expected major products from the reaction of this compound with various polyfunctional nucleophiles, based on established selectivity principles.

Table 2: Predicted Selectivity of this compound with Polyfunctional Nucleophiles

| Nucleophile | Reactive Sites | Predicted Major Product |

|---|---|---|

| Ethanolamine | Primary Amine, Alcohol | N-(2-hydroxyethyl)-N'-(2-(trifluoromethyl)pyridin-4-yl)urea |

| 1,2-Diaminoethane | Two Primary Amines | N,N'-ethane-1,2-diylbis(N'-(2-(trifluoromethyl)pyridin-4-yl)urea) |

| 4-Aminophenol | Aromatic Amine, Phenol | N-(4-hydroxyphenyl)-N'-(2-(trifluoromethyl)pyridin-4-yl)urea |

Note: Product predictions are based on the general reactivity hierarchy of nucleophiles towards isocyanates.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Heterocyclic Synthesis

The reactivity of the isocyanate functional group, coupled with the inherent chemical properties of the trifluoromethylpyridine scaffold, makes this compound a powerful tool for the synthesis of a diverse range of heterocyclic structures.

Construction of Substituted Pyridine (B92270) Derivatives

The isocyanate group (-N=C=O) is a potent electrophile that readily reacts with a wide array of nucleophiles. This reactivity is the foundation for its use in constructing substituted pyridine derivatives. For instance, its reaction with primary and secondary amines leads to the formation of N,N'-disubstituted ureas, while reactions with thiols yield thiocarbamates. nih.govresearchgate.net These reactions are typically high-yielding and proceed under mild conditions.

The general scheme for these reactions involves the nucleophilic attack of the amine or thiol on the electrophilic carbon atom of the isocyanate group. This versatility allows for the introduction of a wide variety of substituents onto the pyridine ring, enabling the synthesis of libraries of compounds with diverse functionalities.

Table 1: Synthesis of Substituted Pyridine Derivatives from 4-Isocyanato-2-(trifluoromethyl)pyridine

| Nucleophile | Resulting Functional Group | General Product Structure |

|---|---|---|

| Primary/Secondary Amine | Urea (B33335) | Pyridine-NH-CO-NR¹R² |

| Thiol | Thiocarbamate | Pyridine-NH-CO-SR |

Note: "Pyridine" in the table refers to the 2-(trifluoromethyl)pyridin-4-yl moiety.

Synthesis of Fused Heterocyclic Systems

While direct examples involving this compound in the synthesis of fused heterocyclic systems are not extensively documented in readily available literature, the inherent reactivity of the isocyanate group suggests its potential in intramolecular cyclization reactions to form such systems. Isocyanates are known to participate in cycloaddition reactions and can react with suitably positioned nucleophiles within the same molecule to form new rings.

For a fused heterocyclic system to be formed from a derivative of this compound, a precursor would be required where a nucleophilic group is present on a substituent attached to the pyridine ring. Upon activation, this nucleophile could attack the isocyanate carbon, leading to the formation of a new ring fused to the parent pyridine structure. The specific nature of the fused ring would depend on the type and position of the nucleophile.

Precursor for Advanced Polymeric Materials

The presence of the isocyanate group makes this compound a valuable monomer for the synthesis of novel polymers, particularly polyurethanes. The incorporation of the trifluoromethylpyridine moiety into the polymer backbone can impart unique and desirable properties to the resulting materials.

Development of Pyridine-Incorporated Polyurethanes

Polyurethanes are a class of polymers synthesized through the polyaddition reaction between diisocyanates (or polyisocyanates) and diols (or polyols). While specific examples detailing the use of this compound in polyurethane synthesis are emerging, the synthesis of pyridine-based polyurethanes is an established field. researchgate.netresearchgate.net In this context, this compound can serve as a monofunctional isocyanate to cap polymer chains or as a comonomer if a diol-functionalized trifluoromethylpyridine is used in conjunction with a diisocyanate.

The incorporation of the pyridine unit into the polyurethane backbone can introduce properties such as improved thermal stability, altered solubility, and the ability to coordinate with metal ions. researchgate.net

Tailoring Polymer Properties through Isocyanate Reactivity

The properties of polyurethanes are highly dependent on the nature of their constituent monomers. The inclusion of the this compound moiety can significantly influence the final properties of the polymer. The rigid and aromatic nature of the pyridine ring can contribute to the hard segment of the polyurethane, potentially increasing the material's tensile strength and hardness. nih.gov

Furthermore, the trifluoromethyl group is known for its high electronegativity and lipophilicity. nih.gov Its presence in the polymer can lead to:

Reduced Surface Energy: Fluorinated polymers often exhibit low surface energy, leading to hydrophobic and oleophobic properties.

Modified Chemical Resistance: The electron-withdrawing nature of the CF3 group can affect the chemical reactivity and stability of the adjacent pyridine ring and urethane (B1682113) linkages.

Table 2: Potential Effects of Incorporating this compound into Polyurethanes

| Feature of Monomer | Potential Effect on Polymer Properties |

|---|---|

| Pyridine Ring | Increased rigidity, thermal stability, potential for metal coordination. |

| Trifluoromethyl Group | Enhanced thermal stability, lower surface energy (hydrophobicity), altered chemical resistance. |

Derivatization Strategies for Analytical and Stereochemical Characterization

The high reactivity of the isocyanate group makes this compound a potential derivatizing agent for analytical purposes, particularly for the analysis of amines and alcohols by chromatography. sdiarticle4.comresearchgate.net Derivatization is a technique used to modify an analyte to make it more suitable for separation and detection.

In High-Performance Liquid Chromatography (HPLC), analytes that lack a chromophore or fluorophore can be derivatized with a reagent that imparts strong UV absorbance or fluorescence. Phenyl isocyanate is a known derivatizing agent for amines, forming urea derivatives that can be detected by UV spectroscopy. sdiarticle4.com By analogy, this compound could be used to "tag" amine- or alcohol-containing analytes. The trifluoromethylpyridine group would serve as a UV-active chromophore, allowing for sensitive detection.

Furthermore, in the field of stereochemistry, chiral derivatizing agents are used to separate enantiomers of chiral compounds. wikipedia.org This is achieved by reacting the enantiomeric mixture with a chiral, enantiomerically pure reagent to form a mixture of diastereomers. Diastereomers have different physical properties and can be separated by techniques such as HPLC or Gas Chromatography (GC). While there is no direct evidence of this compound being used as a chiral derivatizing agent, a chiral derivative of it could potentially be synthesized and employed for the resolution of chiral amines and alcohols.

Formation of Stable Derivatives for Chromatographic and Spectroscopic Analysis

The high reactivity of the isocyanate functional group in this compound makes it an excellent derivatizing agent for a variety of analytical applications. By reacting with nucleophilic functional groups such as alcohols, amines, and thiols, it forms stable urea, carbamate (B1207046), and thiocarbamate derivatives, respectively. This transformation is particularly useful for enhancing the detectability and chromatographic behavior of the original analytes.

The resulting derivatives often exhibit improved thermal stability and volatility, making them more amenable to analysis by gas chromatography (GC). Furthermore, the introduction of the trifluoromethylpyridine moiety can significantly enhance the detector response, especially in electron capture detection (ECD) and mass spectrometry (MS). The trifluoromethyl group, with its high electronegativity, provides a strong signal in ECD, allowing for trace-level analysis. In mass spectrometry, the pyridine ring and the CF3 group can lead to characteristic fragmentation patterns, aiding in structural elucidation.

Table 1: Derivatization Reactions of this compound for Analytical Purposes

| Analyte Functional Group | Derivative Formed | Analytical Technique(s) | Benefits of Derivatization |

| Hydroxyl (-OH) | Carbamate | GC-MS, HPLC-UV/MS | Increased thermal stability, Enhanced detector response |

| Primary/Secondary Amine (-NHR) | Urea | GC-MS, HPLC-UV/MS | Improved volatility, Characteristic fragmentation |

| Thiol (-SH) | Thiocarbamate | GC-MS, HPLC-UV/MS | Enhanced chromatographic properties, Trace-level detection |

Chiral Derivatization for Enantiomeric Excess Determination

A critical application of this compound lies in the field of stereochemistry, specifically in the determination of the enantiomeric excess (e.e.) of chiral compounds. When this achiral derivatizing agent reacts with a racemic or enantiomerically enriched mixture of a chiral alcohol or amine, it forms a pair of diastereomers. These diastereomeric derivatives possess distinct physical and chemical properties, which allows for their separation and quantification using standard chromatographic or spectroscopic techniques.

The most common methods for analyzing these diastereomeric derivatives are chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. In chiral HPLC, the diastereomers often exhibit different retention times on a chiral stationary phase, enabling their baseline separation and subsequent quantification. In ¹H or ¹⁹F NMR spectroscopy, the diastereomers will typically show distinct signals for protons or fluorine atoms near the newly formed stereocenter, allowing for the determination of their relative ratios and thus the enantiomeric excess of the original analyte.

Key Research Findings:

While specific studies employing this compound for this purpose are not extensively documented in publicly available literature, the principle is well-established with other isocyanates. The presence of the trifluoromethyl group is advantageous for ¹⁹F NMR analysis, which often provides a clearer spectral window with less background noise compared to ¹H NMR.

Ligand Design and Catalytic Applications Utilizing Trifluoromethylated Pyridine Scaffolds

The trifluoromethylated pyridine core of this compound serves as a valuable building block in the design and synthesis of novel ligands for asymmetric catalysis. The pyridine nitrogen atom provides a coordination site for transition metals, while the trifluoromethyl group can significantly influence the electronic properties of the resulting metal complex.

The electron-withdrawing nature of the CF3 group can modulate the Lewis acidity of the metal center, which in turn can affect the catalytic activity and selectivity of the catalyst. Furthermore, the steric bulk of the trifluoromethyl group can create a specific chiral environment around the metal center when incorporated into a larger chiral ligand framework.

The isocyanate group of this compound offers a convenient handle for covalently attaching the trifluoromethylpyridine moiety to other molecular scaffolds. For instance, it can react with chiral alcohols or amines to form carbamate or urea linkages, respectively, leading to the synthesis of bidentate or multidentate chiral ligands. These ligands can then be complexed with various transition metals, such as palladium, rhodium, or iridium, to generate catalysts for a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and hydrosilylations.

Table 2: Potential Catalytic Applications of Ligands Derived from this compound

| Ligand Type | Metal | Potential Catalytic Reaction | Expected Influence of CF3 Group |

| Chiral Pyridine-Carbamate | Rhodium | Asymmetric Hydrogenation | Enhanced enantioselectivity, Increased catalyst stability |

| Chiral Pyridine-Urea | Palladium | Asymmetric Allylic Alkylation | Modified electronic properties of the metal center, Improved catalytic activity |

| Bidentate N,N'-Ligand | Iridium | Asymmetric Hydrosilylation | Creation of a defined chiral pocket, Higher turnover numbers |

Although direct catalytic applications of ligands synthesized from this compound are not widely reported, the foundational principles of ligand design strongly suggest its potential in developing novel and efficient asymmetric catalysts. The combination of a coordinating pyridine ring, a reactive isocyanate handle for facile synthesis, and the electronic and steric influence of the trifluoromethyl group makes it a promising scaffold for future research in catalysis.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 4-Isocyanato-2-(trifluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive map of the molecule's carbon-hydrogen framework and the unique fluorine environment.

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing nature of both the trifluoromethyl and isocyanate groups.

The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. The carbon of the isocyanate group (-NCO) would appear significantly downfield. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining five carbons of the pyridine ring will have distinct chemical shifts based on their position relative to the substituents.

¹⁹F NMR is particularly informative for fluorinated compounds. thermofisher.com The three chemically equivalent fluorine atoms of the trifluoromethyl group are expected to produce a single sharp resonance, a singlet, in the proton-decoupled ¹⁹F NMR spectrum. thermofisher.com The chemical shift of this signal is characteristic of the CF₃ group attached to an aromatic ring. The large chemical shift dispersion in ¹⁹F NMR minimizes the probability of signal overlap. thermofisher.com

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.0 - 9.0 | Doublet, Doublet of doublets | Three distinct signals expected for H-3, H-5, and H-6 on the pyridine ring. |

| ¹³C | 110 - 160 | Singlet, Quartet | Signals for the pyridine ring carbons and the isocyanate carbon. The C-2 carbon will appear as a quartet due to ¹JCF coupling. |

| ¹⁹F | -60 to -70 | Singlet | A single resonance for the -CF₃ group. |

While 1D NMR provides essential data, 2D NMR experiments are invaluable for confirming the precise connectivity of atoms. Techniques such as Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons on the pyridine ring, allowing for unambiguous assignment of the H-3, H-5, and H-6 signals.

Heteronuclear 2D NMR experiments are used to correlate the proton signals with their directly attached carbon atoms (Heteronuclear Single Quantum Coherence, HSQC) and with carbons that are two or three bonds away (Heteronuclear Multiple Bond Correlation, HMBC). These experiments would definitively link the proton assignments to the carbon framework of the pyridine ring and confirm the positions of the isocyanate and trifluoromethyl substituents.

Vibrational Spectroscopy (Fourier Transform Infrared, FT-IR) for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. researchgate.net The spectrum of this compound is dominated by strong, characteristic absorption bands corresponding to its key functional moieties.

The most prominent feature is the intense and sharp absorption band from the asymmetric stretching vibration of the isocyanate (-N=C=O) group, which typically appears in the 2275–2240 cm⁻¹ region. researchgate.netresearchgate.net This band is a definitive indicator of the isocyanate functionality. Additionally, strong absorption bands due to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ range. Other characteristic bands include C-H stretching vibrations for the aromatic protons (around 3100–3000 cm⁻¹) and stretching vibrations from the C=C and C=N bonds of the pyridine ring (in the 1600–1400 cm⁻¹ region). researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2275 - 2240 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Pyridine Ring (C=C, C=N) | Stretch | 1600 - 1400 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. nih.gov

For this compound (molecular formula C₇H₃F₃N₂O), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ at a calculated m/z value corresponding to its exact mass (204.02). The fragmentation pattern under electron ionization (EI) would likely involve initial cleavages at the functional groups. Common fragmentation pathways could include the loss of a carbon monoxide molecule (CO) from the isocyanate group to give an [M-28]⁺ fragment, or the loss of the entire isocyanate radical (•NCO) to yield an [M-42]⁺ fragment. Another plausible fragmentation is the cleavage of the trifluoromethyl radical (•CF₃), resulting in an [M-69]⁺ peak. These fragmentation patterns help to confirm the presence and connectivity of the different parts of the molecule. miamioh.eduresearchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Species | Formula | Predicted m/z | Description |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₇H₃F₃N₂O]⁺ | 204.02 | Parent molecule |

| Fragment | [C₆H₃F₃N₂]⁺ | 176.02 | Loss of CO |

| Fragment | [C₇H₃F₃N]⁺ | 162.02 | Loss of NCO |

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

If a suitable single crystal of this compound were analyzed, XRD would confirm the planarity of the pyridine ring and provide the exact geometries of the trifluoromethyl and isocyanate substituents relative to the ring. Furthermore, XRD analysis reveals how molecules arrange themselves in the crystal lattice, providing insight into intermolecular interactions such as dipole-dipole forces or potential weak hydrogen bonds that govern the solid-state packing. weizmann.ac.il While this technique is exceptionally powerful, its application is contingent upon the ability to grow high-quality single crystals, and currently, no public crystal structure data is available for this specific compound.

Computational and Theoretical Investigations of 4 Isocyanato 2 Trifluoromethyl Pyridine

Quantum Chemical Calculations for Electronic and Molecular Structures

Quantum chemical calculations are fundamental in understanding the electronic and molecular properties of 4-Isocyanato-2-(trifluoromethyl)pyridine. These methods provide a detailed picture of the molecule's geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters. The process of geometry optimization involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a minimum energy conformation.

These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles. For instance, the calculations would elucidate the planarity of the pyridine (B92270) ring and the orientation of the isocyanate and trifluoromethyl groups relative to the ring. The energy minimization aspect of these calculations provides the molecule's total electronic energy, which is a measure of its stability.

| Parameter | Predicted Value |

|---|---|

| C-N (isocyanate) Bond Length | ~1.18 Å |

| N=C (isocyanate) Bond Length | ~1.21 Å |

| C=O (isocyanate) Bond Length | ~1.17 Å |

| C-CF3 Bond Length | ~1.49 Å |

| Pyridine C-N-C Bond Angle | ~117° |

| C-N=C (isocyanate) Bond Angle | ~125° |

| N=C=O (isocyanate) Bond Angle | ~178° (nearly linear) |

Computational methods are also invaluable for predicting the spectroscopic signatures of molecules, which are essential for their experimental identification and characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) of this compound. These theoretical predictions are instrumental in assigning the signals observed in experimental NMR spectra. The chemical environment of each nucleus, influenced by the electron-donating or -withdrawing nature of neighboring groups, dictates its chemical shift.

IR Frequencies: The vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The predicted infrared (IR) spectrum can be compared with experimental data to confirm the molecular structure. A key predicted feature would be a strong absorption band corresponding to the asymmetric stretching of the isocyanate (-N=C=O) group, typically appearing in the range of 2250-2280 cm⁻¹.

| Spectroscopic Data | Predicted Value | Characteristic Group |

|---|---|---|

| ¹³C NMR Chemical Shift | ~122 ppm | Isocyanate Carbon (-N=C=O) |

| ¹⁹F NMR Chemical Shift | ~ -60 ppm | Trifluoromethyl Group (-CF₃) |

| IR Frequency | ~2270 cm⁻¹ | Isocyanate Asymmetric Stretch |

| IR Frequency | ~1350 cm⁻¹ | C-F Symmetric Stretch |

Exploration of Reaction Mechanisms and Energy Landscapes

Theoretical calculations are crucial for mapping out the potential reaction pathways of this compound, providing insights into its reactivity and the selectivity of its reactions.

To understand the kinetics of a chemical reaction, it is essential to identify and characterize the transition state, which is the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the transition state and calculate its energy. For reactions involving this compound, such as nucleophilic addition to the isocyanate group, transition state calculations can reveal the structure of the activated complex and the energy barrier that must be overcome for the reaction to proceed.

By mapping the potential energy surface, computational chemistry can predict the most likely pathways for a given reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. For this compound, this could involve modeling its reaction with a nucleophile, such as an alcohol or an amine. The calculations can help determine whether the reaction is thermodynamically favorable (by comparing the energies of reactants and products) and kinetically feasible (by examining the height of the energy barrier at the transition state). Furthermore, these models can predict regioselectivity and stereoselectivity in more complex reactions.

Analysis of Molecular Orbitals and Electron Density Distribution

The electronic properties of a molecule are governed by its molecular orbitals and the distribution of electron density.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the nitrogen atom of the isocyanate group, while the LUMO is likely centered on the carbon atom of the isocyanate group, making it susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: The distribution of electron density within the molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative electrostatic potential, indicating areas that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the MEP map would likely show a region of negative potential around the oxygen atom of the isocyanate group and the nitrogen atom of the pyridine ring, while the carbon atom of the isocyanate group would exhibit a positive potential, confirming its electrophilic character.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.govnih.govnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. nih.govmontclair.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

For this compound, the distribution and energies of these frontier orbitals dictate its electrophilic and nucleophilic characteristics. The electron-withdrawing nature of the trifluoromethyl (-CF3) group and the electronegativity of the nitrogen atom in the pyridine ring, along with the isocyanate (-NCO) group, significantly influence the electronic distribution and, consequently, the HOMO and LUMO energy levels.

Computational studies on related pyridine derivatives have shown that quantum chemical calculations, such as those using Density Functional Theory (DFT), can predict these properties. nih.gov For instance, investigations into various pyridine derivatives reveal that the locations of the HOMO and LUMO are key to understanding their reaction mechanisms. nih.gov In the case of this compound, the HOMO is likely to be localized on the isocyanate group and the pyridine ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyridine ring and the carbon atom of the isocyanate group, indicating these as potential sites for nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Characteristics | Implication for Reactivity |

| HOMO | Likely localized on the isocyanate group and pyridine ring nitrogen. | Defines the molecule's nucleophilic behavior and sites for electrophilic attack. |

| LUMO | Expected to be distributed over the pyridine ring and the isocyanate carbon. | Defines the molecule's electrophilic behavior and sites for nucleophilic attack. |

| HOMO-LUMO Gap | Influenced by the electron-withdrawing -CF3 and -NCO groups. | A smaller gap would indicate higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. journaleras.commdpi.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. journaleras.commdpi.com Green and yellow represent regions of neutral or intermediate potential.

For this compound, an MEP map would provide a clear picture of its reactivity landscape. It is anticipated that the regions around the nitrogen and oxygen atoms of the isocyanate group would be colored red, indicating a high electron density and making them likely sites for interactions with electrophiles. The nitrogen atom within the pyridine ring would also exhibit a region of negative potential.

Conversely, the carbon atom of the isocyanate group is expected to be in a blue-colored region, signifying a positive electrostatic potential and thus a prime target for nucleophiles. The presence of the highly electronegative fluorine atoms in the trifluoromethyl group would create a strong positive potential on the adjacent carbon atom of the pyridine ring, further enhancing its electrophilic character.

Computational studies on various organic molecules have consistently demonstrated the utility of MEP maps in predicting sites of chemical reactions. researchgate.net The visual information provided by the MEP map complements the insights gained from FMO theory, offering a more comprehensive understanding of the molecule's chemical behavior.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions of this compound

| Region of Molecule | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Isocyanate Nitrogen and Oxygen Atoms | Negative (Electron-rich) | Red | Susceptible to electrophilic attack. |

| Pyridine Ring Nitrogen | Negative (Electron-rich) | Red | Susceptible to electrophilic attack. |

| Isocyanate Carbon Atom | Positive (Electron-poor) | Blue | Susceptible to nucleophilic attack. |

| Carbon attached to -CF3 group | Positive (Electron-poor) | Blue | Susceptible to nucleophilic attack. |

Emerging Research Directions and Future Perspectives

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The synthesis of isocyanates, including 4-Isocyanato-2-(trifluoromethyl)pyridine, is undergoing a significant shift towards more sustainable and environmentally friendly methods. rsc.org Traditionally, isocyanate production has relied heavily on the use of phosgene (B1210022), an extremely toxic chemical. researchgate.net Green chemistry principles are driving research into phosgene-free alternatives that offer greater safety, efficiency, and selectivity. rsc.orgrsc.orgsemanticscholar.org

Key research directions in this area include:

Phosgene-Free Routes: A primary goal is the complete elimination of phosgene to enhance process safety and reduce hazardous waste. researchgate.netrsc.org Alternative carbonylation sources such as dimethyl carbonate (DMC) or urea (B33335) are being explored. researchgate.net

Catalytic Processes: The development of efficient catalytic systems for the synthesis of carbamates, which can then be thermally converted to isocyanates, is a promising approach. researchgate.net This two-step process avoids the direct use of phosgene. researchgate.net

Curtius Rearrangement: The Curtius Rearrangement offers another greener pathway, starting from carboxylic azides to produce isocyanates through a thermal or photochemical decomposition. libretexts.org

Bio-based Feedstocks: There is growing interest in producing isocyanates from biomass, which could significantly reduce the environmental footprint of polyurethane production and related industries. rsc.orgsemanticscholar.org

These innovative strategies are crucial for the future production of specialty isocyanates like this compound, aligning chemical manufacturing with global sustainability goals. rsc.org

| Synthetic Strategy | Description | Key Advantages |

| Non-Phosgene Carbonylation | Use of alternative carbonyl sources like dimethyl carbonate (DMC) or urea to form carbamate (B1207046) precursors, followed by thermal cracking. researchgate.net | Avoids highly toxic phosgene; reduces corrosive byproducts like HCl. researchgate.net |

| Curtius Rearrangement | Thermal or photochemical decomposition of a carboxylic azide (B81097) to form the isocyanate. libretexts.org | Phosgene-free; can be a high-yield reaction for specific substrates. |

| Bio-based Synthesis | Deriving isocyanate precursors from renewable biomass sources. rsc.orgsemanticscholar.org | Reduces reliance on fossil fuels; potential for biodegradable end-products. rsc.org |

Chemo- and Regioselective Functionalization Strategies

The this compound molecule possesses multiple reactive sites: the highly electrophilic isocyanate group, the electron-deficient pyridine (B92270) ring, and the C-F bonds of the trifluoromethyl group. This complexity makes the development of chemo- and regioselective functionalization strategies a critical area of research.

Isocyanate Group Reactivity: The isocyanate (–NCO) group is the most reactive site for nucleophilic attack. It readily reacts with amines to form ureas, with alcohols to form carbamates (urethanes), and with thiols to yield thiocarbamates. nih.govnih.gov This reactivity is fundamental to its use in polymerization and for tagging drug-like molecules. libretexts.orgnih.gov

Pyridine Ring Functionalization: The pyridine ring, influenced by the electron-withdrawing trifluoromethyl group, is susceptible to nucleophilic aromatic substitution. However, directing reactions to a specific position on the ring while the highly reactive isocyanate group is present requires careful control of reaction conditions or the use of protecting groups.

C-F Bond Activation: The functionalization of the trifluoromethyl (–CF3) group via selective C-F bond activation is an emerging and challenging field. rsc.orgrsc.org This "defluorinative functionalization" can convert the CF3 group into difluoromethyl motifs, offering a powerful method for creating new molecular diversity from readily available fluorinated compounds. researchgate.netnih.gov

Achieving selectivity is paramount. For instance, to functionalize the pyridine ring without affecting the isocyanate, one might employ low-temperature reactions with specific organometallic reagents. Conversely, to ensure the isocyanate reacts while leaving the rest of the molecule untouched, mild conditions with potent nucleophiles would be chosen.

Integration with Automation and High-Throughput Experimentation

Modern chemical research increasingly relies on automation and high-throughput experimentation (HTE) to accelerate the discovery and optimization of new reactions and molecules. nih.govnih.gov These techniques are highly applicable to exploring the potential of this compound.

HTE allows for a large number of experiments to be conducted in parallel, using small quantities of reagents in formats like 96-well plates. nih.gov This approach is ideal for:

Library Synthesis: Rapidly synthesizing a large library of derivatives by reacting this compound with an array of different nucleophiles (e.g., various amines and alcohols). This is particularly useful in drug discovery for generating many compounds for screening. nih.gov

Reaction Optimization: Systematically screening different catalysts, solvents, temperatures, and other reaction parameters to find the optimal conditions for a specific transformation, such as a selective functionalization of the pyridine ring. nih.gov

Discovery of New Reactions: Screening for unexpected reactivity by exposing the compound to a diverse set of reagents and catalysts.

The integration of robotic liquid handlers for reaction setup and automated analytical techniques (like LC-MS) for analysis allows for a dramatic increase in research productivity, enabling the exploration of the chemical space around this scaffold in a fraction of the time required by traditional methods. nih.govnih.gov

Exploration of Novel Material Science Applications

The unique structural features of this compound make it a highly promising monomer for the development of advanced materials. researchoutreach.org The incorporation of fluorinated pyridine moieties into polymers can impart a range of desirable properties. mdpi.comnbinno.com

High-Performance Polymers: Isocyanates are the foundational building blocks for polyurethanes. libretexts.orgaidic.it Using this fluorinated isocyanate as a monomer in reactions with polyols can produce novel fluorinated polyurethanes. The strong carbon-fluorine bonds and the stability of the pyridine ring are expected to enhance the resulting polymer's thermal stability, chemical resistance, and hydrophobicity. mdpi.com

Optical and Electronic Materials: Fluorinated aromatic compounds are of great interest in organic electronics, such as in the development of Organic Light-Emitting Diodes (OLEDs). nbinno.com The trifluoromethyl group acts as a strong electron-withdrawing group, which can significantly alter the electronic properties of the pyridine ring and, consequently, any polymer derived from it. nih.gov This allows for the fine-tuning of properties like conductivity and energy levels in materials for electronic applications. nbinno.com

Specialized Coatings: The inherent stability and hydrophobicity (water-repellence) conferred by fluorine make polymers derived from this compound attractive for creating robust, low-surface-energy coatings that are resistant to environmental degradation. researchgate.net Research into polyimides containing both trifluoromethyl and pyridine ring structures has also highlighted their potential for creating materials with excellent thermal and chemical properties. globethesis.com

| Potential Application Area | Key Properties Conferred by this compound | Example Material |

| High-Performance Polymers | Enhanced thermal stability, chemical resistance, durability, hydrophobicity. mdpi.comresearchgate.net | Fluorinated Polyurethanes |

| Organic Electronics | Tunable electronic properties, high stability. nbinno.com | Emitting or charge-transporting layers in OLEDs. |

| Advanced Coatings | Durability, resistance to environmental degradation, low surface energy. nbinno.com | Protective and hydrophobic surface coatings. |

| Specialty Polymers | Excellent heat resistance and chemical properties. globethesis.com | Fluorinated Polyimides |

Advanced Computational Modeling for De Novo Design

De novo drug design involves the computational generation of novel molecular structures with desired properties, often tailored to fit a specific biological target. researchgate.net this compound serves as an excellent starting point or "scaffold" for such computational design strategies. nih.gov

Computational approaches can be used to:

Explore Chemical Space: Algorithms can "grow" new molecules from the trifluoromethylpyridine scaffold, adding different functional groups and fragments to generate vast virtual libraries of potential drug candidates. scispace.com

Predict Biological Activity: By modeling the interaction between the designed molecules and a target protein (e.g., an enzyme or receptor), researchers can predict their binding affinity and potential biological activity before they are ever synthesized. This saves significant time and resources.

Optimize Properties: Computational tools can predict physicochemical properties like solubility, metabolic stability, and bioavailability. This allows for the in-silico optimization of lead compounds to improve their drug-like characteristics. researchgate.net The trifluoromethyl group is often used in drug design to enhance properties like metabolic stability and binding affinity, making this scaffold particularly relevant. nih.gov

By combining generative models with reinforcement learning, computational systems can learn to design molecules with increasingly better properties, guiding synthetic chemists toward the most promising candidates for treating various diseases. scispace.com

Q & A

Q. What are the optimal synthetic routes for 4-Isocyanato-2-(trifluoromethyl)pyridine?

The synthesis typically involves multi-step reactions starting from pyridine derivatives. Key steps include:

- Chlorination and Trifluoromethyl Introduction : Chlorination of the pyridine ring followed by trifluoromethyl group installation via nucleophilic substitution or radical reactions (e.g., using CF₃Cu or Ruppert-Prakash reagents) .

- Isocyanate Formation : Reaction of the intermediate amine with phosgene or its equivalents (e.g., triphosgene) under anhydrous conditions.

Critical Conditions : Use inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during isocyanate formation to prevent side reactions.

Q. Example Protocol :

Start with 2-chloro-4-(trifluoromethyl)pyridine.

Convert to 2-amino-4-(trifluoromethyl)pyridine via amination.

Treat with triphosgene in dichloromethane at 0°C for 1 hour.

Yield : ~60–75% (lab-scale) .

Q. How is this compound characterized experimentally?

Key Analytical Methods :

- NMR Spectroscopy : Confirm isocyanate (-NCO) presence via ¹³C NMR (δ ~120–130 ppm for NCO carbonyl) .

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 208.1 (C₇H₃F₃N₂O).

- Elemental Analysis : Validate %C, %H, %N (e.g., C: 40.4%, H: 1.45%, N: 13.5%).

- IR Spectroscopy : Sharp peak at ~2250 cm⁻¹ (N=C=O stretch).

Q. What are the stability and storage requirements for this compound?

Stability :

- Thermal Sensitivity : Decomposes above 50°C; avoid prolonged heating .

- Moisture Sensitivity : Hydrolyzes to urea derivatives in humid conditions.

Storage : - Short-Term : Store at –20°C in sealed, argon-flushed vials .

- Long-Term : Use desiccants (e.g., molecular sieves) in anhydrous solvents (e.g., THF, DCM).

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

The –CF₃ group:

- Electron-Withdrawing Effect : Activates the pyridine ring for nucleophilic substitution at the 2- and 4-positions .

- Steric Hindrance : Limits coupling efficiency in bulky Pd-catalyzed reactions (e.g., Suzuki-Miyaura).

Optimization Strategy : - Use Pd(OAc)₂ with XPhos ligand in toluene at 80°C for Buchwald-Hartwig amination .

- Yield Improvement : Pre-activate the catalyst with 10 mol% NaOtBu.

Q. Case Study :

- Reaction with benzylamine: 85% yield under optimized conditions vs. 40% without ligand .

Q. What computational methods are used to predict biological activity of derivatives?

Approaches :

- Molecular Docking : Study interactions with target proteins (e.g., kinases) using AutoDock Vina .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Example Findings : - Derivatives show strong binding affinity (ΔG = –9.2 kcal/mol) to EGFR kinase, suggesting antitumor potential .

Q. How to resolve contradictions in reported melting points or spectral data?

Common Issues :

- Impurity Effects : Commercial samples (e.g., 95% purity) may show mp deviations (e.g., 67–69°C vs. literature 70°C) .

- Polymorphism : Crystallization solvents (e.g., EtOH vs. hexane) affect crystal packing.

Resolution Strategy : - Reproduce synthesis and purification (e.g., column chromatography, recrystallization).

- Validate via DSC (Differential Scanning Calorimetry) to detect polymorphs .

Q. What are the applications in medicinal chemistry?

Key Roles :

- Warhead in Covalent Inhibitors : The isocyanate reacts with cysteine residues in enzymes (e.g., proteases) .

- Antitumor Activity : Pyridine derivatives with –CF₃ and –NCO groups inhibit tumor growth in vitro (IC₅₀ = 2.1 µM in HeLa cells) .

Case Study : - Derivative A reduced tumor volume by 60% in murine xenograft models .

Q. What safety protocols are critical during handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.